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Compound of Interest

Compound Name: BAY 2476568

Cat. No.: B15609960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and preclinical data of BAY 2476568, a potent and selective inhibitor of Epidermal Growth

Factor Receptor (EGFR) targeting exon 20 insertion mutations.

Core Compound Details
Chemical Structure
Systematic Name: N-(5-((4-((3-chloro-4-fluorophenyl)amino)pyrimidin-2-yl)amino)-2-((2-

(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide

SMILES: CN(CC--INVALID-LINK--

(C)C)c1cc(c(OC)cc1NC(=O)C=C)N/C=N/c2nc(sc2)Nc3ccc(F)c(Cl)c3

Chemical Formula: C26H31ClFN7O2S

(Image of the chemical structure of BAY 2476568)

Physicochemical Properties
A summary of the key physicochemical properties of BAY 2476568 is presented in the table

below.
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Property Value

Molecular Formula C26H31ClFN7O2S

Molecular Weight 576.1 g/mol

LogP 4.8

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 9

Water Solubility Data not publicly available

CAS Number 2415668-33-3

Pharmacological Properties and Mechanism of
Action
BAY 2476568 is a reversible, potent, and selective inhibitor of EGFR, with notable activity

against EGFR exon 20 insertion (ex20ins) mutations.[1][2] These mutations are a significant

challenge in the treatment of non-small cell lung cancer (NSCLC) as they often confer

resistance to standard EGFR tyrosine kinase inhibitors (TKIs).

In Vitro Potency and Selectivity
Biochemical and cellular assays have demonstrated the potent inhibitory activity of BAY
2476568 against various EGFR mutations. The tables below summarize the reported IC50

values.

Table 2.1: Biochemical Assay - IC50 Values[1]

EGFR Variant IC50 (nM)

ex20ins ASV < 0.2

ex20ins SVD < 0.2

ex20ins NPH < 0.2
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Table 2.2: Cellular Assay (Ba/F3 Cells) - IC50 Values[1]

EGFR Variant IC50 (nM)

ex20ins ASV 15.3

ex20ins SVD 11.1

ex20ins NPH 67.9

EGFRwt 273

Table 2.3: Activity Against Other EGFR Mutations (Ba/F3 Cells) - IC50 Values[1]

EGFR Variant IC50 (nM)

ex19del 0.6

ex19del/C797S 0.3

ex19del/T790M 54.3

ex19del/T790M/C797S 120

These data highlight the high potency of BAY 2476568 against EGFR ex20ins mutations and

its selectivity over wild-type (WT) EGFR.[1][2] The compound also retains activity against other

clinically relevant EGFR mutations, including the C797S resistance mutation.[1]

Mechanism of Action and Signaling Pathway Inhibition
BAY 2476568 exerts its therapeutic effect by inhibiting the kinase activity of mutant EGFR. This

leads to the downregulation of key downstream signaling pathways that are critical for tumor

cell proliferation and survival. Specifically, treatment with BAY 2476568 has been shown to

decrease the phosphorylation of EGFR, as well as the downstream effectors ERK1/2 and Akt.

[3]
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Inhibition of EGFR Signaling by BAY 2476568
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Preclinical In Vivo Efficacy
The anti-tumor activity of BAY 2476568 has been evaluated in patient-derived xenograft (PDX)

models of NSCLC harboring EGFR ex20ins mutations. Oral administration of BAY 2476568 at

a dose of 100 mg/kg daily for 28 days resulted in significant tumor growth inhibition.[1] The

treatment was also well-tolerated in these preclinical models.[1]

Experimental Protocols
Cell-Based Proliferation Assay (Ba/F3 Cells)
Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 2476568
against various EGFR mutations.

Methodology:

Cell Culture: Murine pro-B Ba/F3 cells are cultured in RPMI-1640 medium supplemented

with 10% fetal bovine serum and interleukin-3 (IL-3), which is essential for the survival of the

parental cell line.

Transfection: Ba/F3 cells are stably transfected with plasmids encoding either wild-type

EGFR or various EGFR mutants (e.g., ex20ins ASV, ex20ins SVD, ex19del). Successful

transfection allows the cells to proliferate in the absence of IL-3, driven by the activity of the

expressed EGFR variant.

Assay Setup: Transfected Ba/F3 cells are seeded into 96-well plates in IL-3-free medium.

Compound Treatment: Cells are treated with a serial dilution of BAY 2476568 for 72 hours.

Viability Assessment: Cell viability is assessed using a standard method such as the

CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator

of metabolically active cells.

Data Analysis: The luminescence data is normalized to vehicle-treated controls, and IC50

values are calculated by fitting the dose-response curves to a four-parameter logistic

equation.
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Workflow for Ba/F3 Cell Proliferation Assay
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Patient-Derived Xenograft (PDX) Model
Objective: To evaluate the in vivo anti-tumor efficacy of BAY 2476568.

Methodology:

Model Establishment: Tumor fragments from NSCLC patients with confirmed EGFR ex20ins

mutations are surgically implanted subcutaneously into immunocompromised mice (e.g.,

NOD-SCID or similar strains).

Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 150-200

mm³), they are harvested, fragmented, and re-implanted into new cohorts of mice for

expansion.

Treatment: When the tumors in the experimental cohort reach the target volume, mice are

randomized into treatment and vehicle control groups. BAY 2476568 is administered orally at

the specified dose and schedule (e.g., 100 mg/kg, daily).

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly)

throughout the study.

Endpoint: The study is concluded after a predetermined duration (e.g., 28 days) or when

tumors in the control group reach a maximum allowed size.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of

the treated group to the vehicle control group. Statistical significance is determined using

appropriate statistical tests.
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Workflow for Patient-Derived Xenograft Study

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15609960?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis
Detailed information regarding the synthetic route for BAY 2476568 is proprietary and not

publicly available. However, the synthesis of similar substituted pyrimidine derivatives as EGFR

inhibitors often involves multi-step reactions, including nucleophilic aromatic substitution, cross-

coupling reactions, and functional group manipulations.

Conclusion
BAY 2476568 is a promising preclinical candidate for the treatment of NSCLC harboring EGFR

exon 20 insertion mutations. Its high potency, selectivity over wild-type EGFR, and activity

against other resistance mutations warrant further investigation and clinical development. The

data presented in this guide provide a solid foundation for researchers and drug development

professionals interested in this novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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